molecular formula C10H8F3N3O2 B2890452 N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide CAS No. 1385423-06-2

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide

Cat. No.: B2890452
CAS No.: 1385423-06-2
M. Wt: 259.188
InChI Key: MJHMKXQPPUSKDG-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a cyanomethyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and ammonia.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.

    Addition of the Cyanomethyl Group: The cyanomethyl group can be added through a nucleophilic addition reaction using cyanomethyl anion sources such as sodium cyanide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Materials Science: Its unique structure may make it suitable for use in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound can be used in biochemical assays to study its interactions with biological molecules and pathways.

    Industrial Applications: It may be utilized in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide: can be compared with other pyridine derivatives such as:

Uniqueness

  • The presence of both the cyanomethyl and trifluoroethoxy groups in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)6-18-8-3-1-2-7(16-8)9(17)15-5-4-14/h1-3H,5-6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHMKXQPPUSKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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